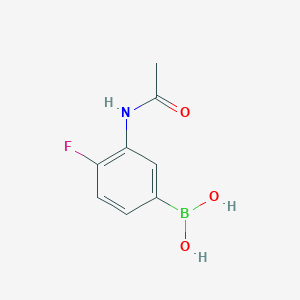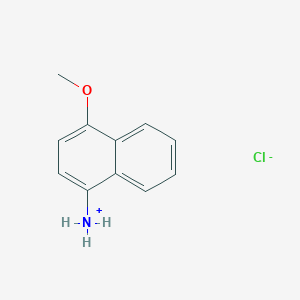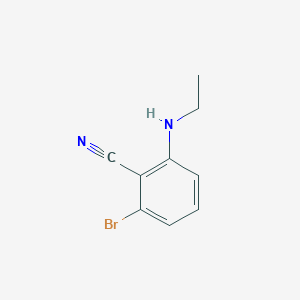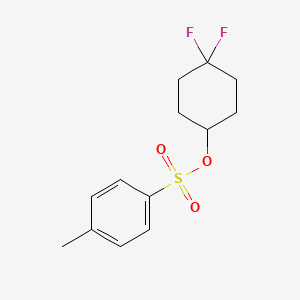
4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE: is an organic compound that features a cyclohexane ring substituted with two fluorine atoms at the 4-position and a tosylate group. The tosylate group, derived from p-toluenesulfonic acid, is a common leaving group in organic synthesis, making this compound valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE typically involves the tosylation of 4,4-difluorocyclohexanol. The reaction is carried out by reacting 4,4-difluorocyclohexanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the excellent leaving group properties of the tosylate group. It can also participate in elimination reactions under certain conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as alkoxides, amines, and thiolates can react with this compound to replace the tosylate group.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products: The major products formed from these reactions depend on the nucleophile or base used. For example, reacting with an alkoxide would yield an ether, while elimination reactions would produce alkenes .
Aplicaciones Científicas De Investigación
Chemistry: 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE is used as an intermediate in the synthesis of various fluorinated compounds. Its ability to undergo nucleophilic substitution makes it valuable in constructing complex molecules .
Biology and Medicine: Fluorinated compounds often exhibit unique biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring fluorinated building blocks .
Mecanismo De Acción
The mechanism of action of 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the departure of the tosylate ion, allowing the nucleophile to attack the carbon center. This mechanism is crucial in various synthetic transformations .
Comparación Con Compuestos Similares
4,4-Difluorocyclohexanol: The precursor to 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE, used in similar nucleophilic substitution reactions.
4,4-Difluorocyclohexanone: Another fluorinated cyclohexane derivative, used in different synthetic applications.
4,4-Difluorocyclohexylamine: A related compound with an amine group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and the tosylate group. This combination enhances its reactivity and utility in synthetic chemistry, making it a versatile intermediate for various applications .
Propiedades
IUPAC Name |
(4,4-difluorocyclohexyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O3S/c1-10-2-4-12(5-3-10)19(16,17)18-11-6-8-13(14,15)9-7-11/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDFISYURDWFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
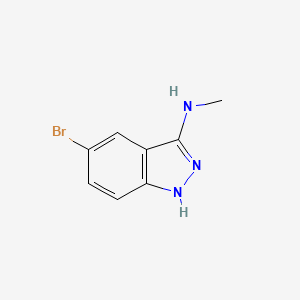
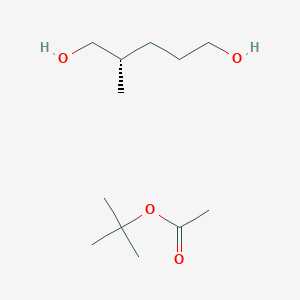
![5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7892398.png)
![ethyl 5-ethyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B7892399.png)
![potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide](/img/structure/B7892402.png)
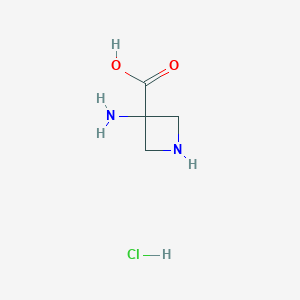
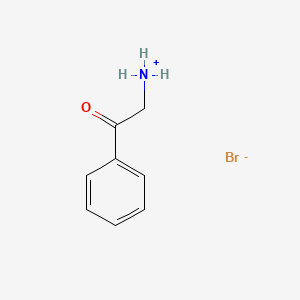
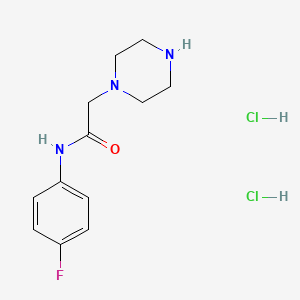
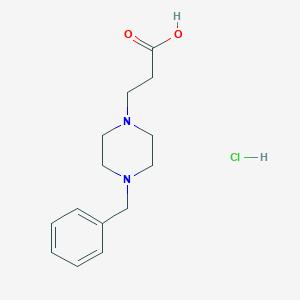
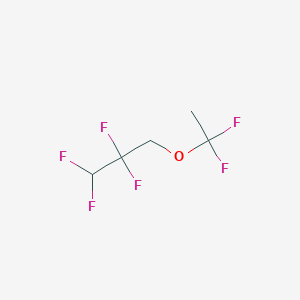
![[(1S)-1-carboxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B7892458.png)
